molecular formula C22H22N4O6S2 B11682031 N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11682031
M. Wt: 502.6 g/mol
InChI Key: OCPKOPHWUIZPTB-UHFFFAOYSA-N
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Description

N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with aqueous ammonia at temperatures not exceeding 30°C . This reaction yields 4-acetamidobenzenesulfonamide, which can then be further reacted with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of bacterial enzymes, such as dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific structural arrangement, which combines multiple functional groups in a single molecule. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various fields.

Properties

Molecular Formula

C22H22N4O6S2

Molecular Weight

502.6 g/mol

IUPAC Name

N-[4-[[2-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H22N4O6S2/c1-15(27)23-17-7-11-19(12-8-17)33(29,30)25-21-5-3-4-6-22(21)26-34(31,32)20-13-9-18(10-14-20)24-16(2)28/h3-14,25-26H,1-2H3,(H,23,27)(H,24,28)

InChI Key

OCPKOPHWUIZPTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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